molecular formula C5H3ClF3N3 B1612785 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine CAS No. 1201657-24-0

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B1612785
Key on ui cas rn: 1201657-24-0
M. Wt: 197.54 g/mol
InChI Key: UWPIJBRPRPTDTI-UHFFFAOYSA-N
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Patent
US08445408B2

Procedure details

With stirring, 1.0 g of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, Aldrich order no. 684864, is added to a methanolic ammonia solution (ca. 8 mol of ammonia in methanol) cooled to ca. 5° C., the mixture is heated to 25° C. and stirred for 2 hours at this temperature. The mixture is concentrated by evaporation and added to water. After filtering off with suction, 0.56 g of a mixture of 4-amino-2-chloro-5-trifluoromethylpyrimidine (ca. 45%) and 2-amino-4-chloro-5-trifluoromethylpyrimidine (ca. 45%) is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[NH3:13]>>[NH2:13][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
Step Two
Name
Quantity
8 mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours at this temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated by evaporation
ADDITION
Type
ADDITION
Details
added to water
FILTRATION
Type
FILTRATION
Details
After filtering off with suction, 0.56 g of a mixture of 4-amino-2-chloro-5-trifluoromethylpyrimidine (ca. 45%)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)Cl)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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